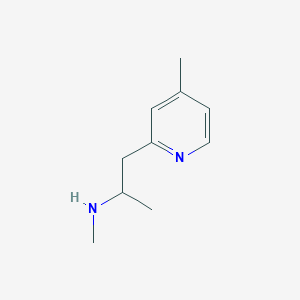

N-methyl-1-(4-methylpyridin-2-yl)propan-2-amine

Description

N-Methyl-1-(4-methylpyridin-2-yl)propan-2-amine (CAS: 91010-36-5) is a secondary amine derivative characterized by a 4-methylpyridine ring attached to a propan-2-amine backbone with an N-methyl substituent. Its molecular formula is C₁₀H₁₆N₂, with a molecular weight of 164.25 g/mol . The compound features a pyridine ring substituted with a methyl group at the 4-position, which influences its electronic and steric properties.

Properties

IUPAC Name |

N-methyl-1-(4-methylpyridin-2-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-8-4-5-12-10(6-8)7-9(2)11-3/h4-6,9,11H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUIALIJZRZKJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)CC(C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586313 | |

| Record name | N-Methyl-1-(4-methylpyridin-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91010-36-5 | |

| Record name | N-Methyl-1-(4-methylpyridin-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(4-methylpyridin-2-yl)propan-2-amine can be achieved through several methods. One common approach involves the reaction of 4-methyl-2-pyridyl ketone with methylamine under reductive amination conditions. This process typically uses a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(4-methylpyridin-2-yl)propan-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Pharmacological Applications

1.1 Neuropharmacology

N-methyl-1-(4-methylpyridin-2-yl)propan-2-amine has been investigated for its potential as a central nervous system (CNS) agent. Its structural similarity to other amines suggests it may interact with neurotransmitter systems, particularly the dopamine and serotonin pathways.

Case Study: Dopamine D4 Receptor Agonism

A study identified derivatives of this compound as potent dopamine D4 receptor agonists, which may have implications for treating conditions like erectile dysfunction and other disorders linked to dopaminergic signaling .

1.2 Antimicrobial Properties

Recent research has also highlighted the antimicrobial properties of this compound derivatives. These compounds have shown activity against various bacterial strains, suggesting their potential use in developing new antibiotics.

Data Table 1: Antimicrobial Activity of Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Compound C | P. aeruginosa | 64 µg/mL |

Synthetic Applications

This compound serves as an important building block in organic synthesis, particularly in the development of more complex pharmacologically active compounds.

2.1 Synthesis of Novel Compounds

The compound has been utilized in the synthesis of various derivatives that exhibit enhanced biological activity. For instance, modifications at the methyl group or the pyridine ring can lead to compounds with improved selectivity and potency against specific biological targets.

Case Study: Synthesis of PDE Inhibitors

Research focusing on phosphodiesterase (PDE) inhibitors has demonstrated that derivatives of this compound can effectively inhibit PDE enzymes, which are crucial in regulating cellular signaling pathways .

Toxicological Studies

Understanding the safety profile of this compound is essential for its application in pharmacology. Toxicological assessments have indicated that while some derivatives exhibit promising activity, their safety must be evaluated through rigorous testing.

Data Table 2: Toxicological Profile

| Parameter | Result |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg (rats) |

| Mutagenicity | Negative |

| Reproductive Toxicity | Not observed |

Mechanism of Action

The mechanism of action of N-methyl-1-(4-methylpyridin-2-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and regulatory differences between N-methyl-1-(4-methylpyridin-2-yl)propan-2-amine and its analogs:

Structural and Electronic Differences

- Methiopropamine (thiophen-2-yl) and N-Me-4-FMP (4-fluorophenyl) feature sulfur- and fluorine-containing rings, respectively, which alter lipophilicity and metabolic stability. Thiophene rings may enhance CNS penetration, as seen in methiopropamine’s stimulant activity . Positional isomers (e.g., 3-methylpyridin-2-yl vs. 4-methylpyridin-2-yl) demonstrate how minor structural changes impact receptor binding or enzymatic interactions .

Pharmacological and Regulatory Considerations

- Methiopropamine : Classified as a Schedule I substance due to its structural similarity to methamphetamine and documented misuse as a stimulant . Its thiophene ring may confer greater metabolic resistance compared to pyridine derivatives.

- N-Me-4-FMP : As a fluorinated phenyl derivative, it may exhibit enhanced receptor affinity or selectivity for serotonin/dopamine transporters, though specific data are lacking .

Biological Activity

N-methyl-1-(4-methylpyridin-2-yl)propan-2-amine, a compound with potential therapeutic applications, has garnered attention in recent research for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a pyridine ring that contributes to its biological activity. The compound's molecular formula is , and it features a secondary amine group that is significant for its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various neurotransmitter systems and enzymes. Preliminary studies suggest that it may function as an inhibitor of nitric oxide synthase (NOS), particularly inducible NOS (iNOS), which plays a crucial role in inflammatory responses and neurodegenerative diseases .

Key Mechanisms:

- Inhibition of iNOS: This compound has shown potential as a selective inhibitor of iNOS, which is implicated in several inflammatory conditions such as sepsis and arthritis .

- Neurotransmitter Modulation: Its structure allows it to interact with neurotransmitter receptors, potentially modulating dopaminergic and adrenergic signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activities:

- Anti-inflammatory Effects: The compound has been shown to reduce the production of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli.

- Cytotoxicity: Preliminary cytotoxicity assays indicate that it may possess selective toxicity against certain cancer cell lines, although further testing is required to establish its therapeutic index .

| Biological Activity | Observations |

|---|---|

| Anti-inflammatory | Reduces cytokine production in vitro |

| Cytotoxicity | Selective toxicity against cancer cell lines |

In Vivo Studies

Recent animal model studies have provided insights into the in vivo efficacy of this compound:

- Mouse Models: In a mouse model of lipopolysaccharide (LPS)-induced inflammation, the administration of this compound resulted in decreased iNOS expression and reduced lung inflammation .

- Behavioral Studies: Behavioral assays suggest potential neuroprotective effects, indicating that the compound may mitigate neuroinflammation associated with conditions like Alzheimer's disease.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

Case Study 1: A study involving LPS-treated mice demonstrated that treatment with this compound led to significant reductions in lung inflammation markers, confirming its role as an anti-inflammatory agent.

- Findings: Histological analysis revealed decreased immune cell infiltration in lung tissues post-treatment.

-

Case Study 2: In a cancer model, this compound exhibited selective cytotoxicity against human cervical cancer cells while sparing normal cells, suggesting a promising avenue for cancer therapy.

- Findings: The IC50 values indicated potent activity at low concentrations, warranting further investigation into its mechanism of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.